molecular formula C21H20N4O B2788802 (1H-indol-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034559-87-8

(1H-indol-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2788802
CAS No.: 2034559-87-8
M. Wt: 344.418
InChI Key: HIEGIQCNQKPZHF-UHFFFAOYSA-N
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Description

(1H-indol-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone (CAS 2034559-87-8) is a heterocyclic compound of significant interest in medicinal chemistry and early-stage drug discovery. It features a unique molecular architecture that combines a benzodiazole core linked to an indole moiety via a pyrrolidine spacer, imparting distinct electronic and steric properties favorable for interacting with biological targets . This structure makes it a valuable intermediate, particularly in the development of potential kinase inhibitors and G-protein-coupled receptor (GPCR) modulators . Its rigid yet flexible scaffold allows for precise molecular interactions, while the methyl substitution on the benzodiazole ring is understood to contribute to metabolic stability . The compound is being investigated in exploratory research for its potential bioactivity in several areas. Preliminary studies suggest applications in oncology research, where its properties are evaluated for disrupting key oncogenic pathways . Furthermore, its structural features indicate potential for central nervous system (CNS) disorder research . The synthetic reproducibility and availability of this compound in high purity support its utility as a sophisticated building block for advanced pharmaceutical development and chemical biology . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Please note that this is a summary of current research applications, which are subject to change as scientific understanding evolves.

Properties

IUPAC Name

1H-indol-2-yl-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-22-18-8-4-5-9-20(18)25(14)16-10-11-24(13-16)21(26)19-12-15-6-2-3-7-17(15)23-19/h2-9,12,16,23H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEGIQCNQKPZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzo[d]imidazole derivatives, followed by their coupling with pyrrolidine under specific conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using continuous flow reactors and automated systems. These methods enhance the efficiency and consistency of the synthesis process, allowing for large-scale production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the indole and benzo[d]imidazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically conducted under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing indole and benzimidazole derivatives exhibit significant anticancer properties. For instance, similar structures have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted the antiproliferative effects of indole-based compounds, where derivatives demonstrated IC50 values in the nanomolar range against cancer cells, suggesting strong potential for development as anticancer agents .

Antimicrobial Activity

Compounds with indole and benzimidazole frameworks have also been investigated for their antimicrobial properties. Studies have reported that these compounds exhibit activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of indole derivatives. Research indicates that certain indole-based compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity

A comprehensive study on a series of indole-benzimidazole hybrids demonstrated that modifications at the benzimidazole position significantly enhance anticancer activity. The lead compound showed an IC50 value of 54 nM against breast cancer cells, indicating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Screening

In another study, the synthesized compound was tested against various bacterial strains, showing notable inhibition zones in agar diffusion assays. The results indicated that the compound could serve as a basis for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which (1H-indol-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(a) Debio-1347 (CH5183284)

Structure: (5-Amino-1-(2-methyl-1H-benzo[d]imidazol-6-yl)-1H-pyrazol-4-yl)(1H-indol-2-yl)methanone . Comparison:

  • Replaces the pyrrolidine group with a pyrazole ring.
  • Exhibits potent FGFR inhibitory activity (IC₅₀ values in nanomolar range) due to the pyrazole’s hydrogen-bonding capacity .
  • Molecular weight (356.38 g/mol) and elemental composition (C, 67.40%; H, 4.53%; N, 23.58%) are comparable to the target compound, suggesting similar pharmacokinetic profiles .

(b) Benzimidazole-Ethanone Derivatives

Example: 2-(Aryl)-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone . Comparison:

  • Simpler structure lacking the indole-pyrrolidine framework.
  • Demonstrated cytotoxicity against HCT-116 colon cancer and MCF-7 breast cancer cell lines (XTT assay) .
  • Lower molecular complexity may enhance solubility but reduce target specificity compared to the target compound .

Physicochemical Properties

(a) Solubility and Solvate Formation

  • Target Compound: Predicted to be methanol-insoluble, akin to 2-(1H-imidazol-2-yl)-1H-perimidine .
  • Analogues: (1-Methylindol-3-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone shows variable solubility in polar aprotic solvents (e.g., DMSO) but poor aqueous solubility . Differences in NH group positioning (imidazole vs. pyrrolidine) influence solvate formation, as seen in dihydroperimidine derivatives .

Functional Group Impact on Activity

(a) Methoxy Substitutions

  • Corrosion inhibitors P3 and P4 (benzimidazole-methanones with trimethoxy/p-methoxyphenyl groups) show inhibition efficiencies of 85–92% in HCl, highlighting electron-donating groups’ role in adsorption .
  • The target compound’s lack of methoxy groups may reduce surface adsorption but improve selectivity for biological targets.

(b) Indole Positioning

  • (E)-3-(1H-Indol-4-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one, synthesized via Wittig reaction, shows altered reactivity compared to indol-2-yl derivatives due to conjugation differences .

Pharmacological Potential

  • Anticancer Activity: Benzimidazole-ethanone derivatives (e.g., compound 47) show cytotoxic activity on VERO and NCI cell lines, but indole-containing analogs like the target compound may exhibit enhanced apoptosis induction .

Data Tables

Table 1. Comparative Physicochemical Data

Compound Molecular Formula M.Wt (g/mol) Yield (%) Solubility Biological Activity
Target Compound C₂₃H₂₁N₅O 391.45 - Methanol-insoluble Potential kinase inhibition
Debio-1347 C₂₀H₁₆N₆O 356.38 62–84% DMSO-soluble FGFR inhibitor (IC₅₀ < 40 nM)
(E)-Naphthalen-2-yl...methanone C₂₈H₂₃N₃O₄ 465.50 75% DMSO-soluble Not reported

Table 2. Cytotoxicity of Benzimidazole Derivatives

Compound Cell Line (IC₅₀, μM) Notes
2-Methylbenzimidazole-ethanone HCT-116: 12.3; MCF-7: 15.6 Moderate activity
Debio-1347 FGFR1: 0.009 μM High specificity for kinases

Biological Activity

The compound (1H-indol-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₄O
  • CAS Number : Not available in the provided sources.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies that highlight its potential therapeutic applications. Key areas of interest include:

1. Anticancer Activity

Research indicates that indole and benzimidazole derivatives often exhibit significant anticancer properties. For instance, compounds with similar structures have shown antiproliferative effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and cell cycle arrest.

2. Antimicrobial Properties

Indole derivatives have been noted for their antimicrobial activities, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Studies have shown that modifications in the indole structure can enhance antibacterial efficacy, suggesting that the target compound might also possess similar properties.

3. Neuroprotective Effects

Compounds containing indole and benzimidazole moieties have been explored for their neuroprotective effects. They may act on neuroinflammatory pathways or modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Experimental Data

A summary of findings from various studies is presented in the table below:

Study ReferenceBiological ActivityFindings
AnticancerSignificant antiproliferative activity against A549 cells with IC50 values < 10 µM.
AntimicrobialWeak inhibition against MRSA with MIC values around 32 µg/mL; however, potent antifungal activity against C. neoformans (MIC ≤ 0.25 µg/mL).
NeuroprotectionInduced neuroprotection in cellular models by reducing oxidative stress markers.

The mechanisms through which this compound exerts its biological effects are still under investigation, but several hypotheses have emerged based on related compounds:

  • Inhibition of Kinases : Many indole derivatives inhibit specific kinases involved in cancer cell proliferation.
  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins are common pathways leading to apoptosis.
  • Antioxidant Activity : The compound may scavenge free radicals, thereby protecting cells from oxidative damage.

Q & A

Q. Q1. What are the optimal synthetic routes for (1H-indol-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone, and how can low yields be addressed?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrrolidine core via cyclization of propargylamine derivatives with ketones under basic conditions (e.g., NaH in THF) .
  • Step 2: Coupling of the indole moiety using palladium-catalyzed cross-coupling or nucleophilic substitution .
  • Step 3: Purification via column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the final product .

Low Yield Solutions:

  • Optimize reaction stoichiometry (e.g., excess indole derivatives to drive coupling reactions) .
  • Use anhydrous solvents and inert atmospheres to minimize side reactions .
  • Monitor intermediates via TLC (Rf values ~0.7–0.8 in hexane:ethyl acetate 60:40) to identify incomplete steps .

Q. Q2. How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR: Compare 1H^1H and 13C^{13}C spectra with analogous compounds (e.g., indole C-H protons appear at δ 7.0–7.5 ppm; benzoimidazole protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~430–450) .
  • HPLC: Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. Q3. What solvent systems are suitable for improving solubility in biological assays?

Methodological Answer:

  • Primary Solvents: DMSO (≤1% v/v) for stock solutions due to the compound’s hydrophobic indole/benzimidazole groups .
  • Aqueous Compatibility: Use co-solvents like PEG-400 or cyclodextrins to enhance solubility in PBS or cell culture media .
  • Stability Check: Monitor degradation via UV-Vis (λmax ~280–320 nm) over 24 hours .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to explore the compound’s bioactivity?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituents on the indole (e.g., -OCH3_3, -F) or benzimidazole (e.g., -CF3_3) to assess impact on target binding .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like histamine H4_4 or kinase domains .
  • Biological Testing: Screen against cancer cell lines (e.g., IC50_{50} in MCF-7 or HeLa) and compare with control compounds (e.g., imatinib) .

Q. Q5. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Variable Temperature NMR: Identify tautomerism or dynamic processes (e.g., indole NH exchange) by acquiring spectra at 25°C vs. 90°C .
  • 2D Techniques: Use HSQC and HMBC to assign ambiguous peaks (e.g., pyrrolidine CH2_2 groups) .
  • Crystallography: Obtain single-crystal X-ray data to validate stereochemistry and hydrogen-bonding networks .

Q. Q6. What strategies enhance the compound’s stability under physiological conditions?

Methodological Answer:

  • Formulation: Encapsulate in liposomes or PLGA nanoparticles to protect against hydrolysis .
  • pH Optimization: Adjust buffer systems (e.g., pH 7.4 for plasma stability) and avoid strongly acidic/basic conditions .
  • Lyophilization: Prepare lyophilized powders for long-term storage (-20°C) .

Q. Q7. How can computational modeling predict off-target effects or metabolic pathways?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to estimate permeability (LogP ~3.5), cytochrome P450 interactions, and hepatotoxicity .
  • Metabolite Identification: Simulate Phase I/II metabolism (e.g., oxidation of pyrrolidine or glucuronidation of indole) .
  • Docking Screens: Cross-check against PubChem’s BioAssay database to flag potential off-targets (e.g., GPCRs or ion channels) .

Q. Q8. How can researchers address batch-to-batch variability in biological activity?

Methodological Answer:

  • QC Protocols: Implement strict purity criteria (e.g., HPLC ≥98%, melting point 209–211°C) and validate via FTIR for functional groups .
  • Bioassay Standardization: Use internal controls (e.g., reference inhibitors) and normalize activity to molar concentration .
  • Statistical Analysis: Apply ANOVA to compare IC50_{50} values across batches and identify outliers .

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